molecular formula C15H12ClNO4S B2967314 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259236-43-5

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No.: B2967314
CAS No.: 1259236-43-5
M. Wt: 337.77
InChI Key: YIEZSKVRYWJBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12ClNO4S and its molecular weight is 337.77. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as BAY-8002, is the Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane .

Mode of Action

BAY-8002 acts as an inhibitor of MCT1 and MCT2 . It binds to these transporters and prevents the transport of lactate and other monocarboxylates across the cell membrane . This inhibition can lead to an accumulation of lactate within the cell .

Biochemical Pathways

The inhibition of MCT1 and MCT2 by BAY-8002 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and other monocarboxylates across the cell membrane . This can lead to changes in cellular metabolism, as lactate is a key metabolite in various metabolic pathways .

Pharmacokinetics

It is known that bay-8002 is soluble in dmso and ethanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of MCT1 and MCT2 by BAY-8002 leads to an accumulation of lactate within the cell . This can have various effects on the cell, including changes in cellular metabolism . In particular, BAY-8002 has been shown to significantly inhibit tumor growth in Raji tumor-bearing mice .

Action Environment

The action of BAY-8002 can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of MCT1 and MCT2, and thus the efficacy of BAY-8002 . Additionally, the stability of BAY-8002 may be affected by factors such as temperature and light

Properties

IUPAC Name

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-14-7-6-12(10-13(14)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEZSKVRYWJBEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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